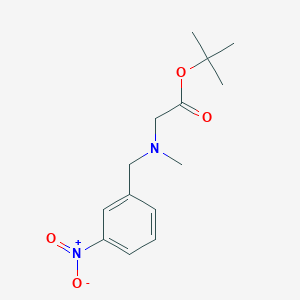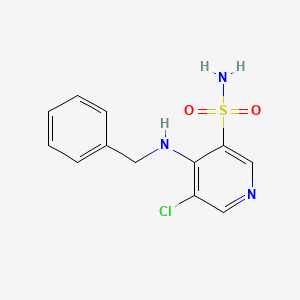
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate is an organic compound that features a tert-butyl ester group, a nitrobenzyl moiety, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a nucleophilic substitution reaction with methylamine to form N-(3-nitrobenzyl)-N-methylamine.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Reduction: 2-(N-(3-aminobenzyl)-N-methylamino)acetate.
Hydrolysis: 2-(N-(3-nitrobenzyl)-N-methylamino)acetic acid.
Bromination: 2-(N-(3-nitrobenzyl)-N-methylamino)-2-bromoacetate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(N-benzyl-N-methylamino)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl 2-(N-(4-nitrobenzyl)-N-methylamino)acetate: Similar structure but with the nitro group in a different position, affecting its reactivity and interactions.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl 2-[methyl-[(3-nitrophenyl)methyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)10-15(4)9-11-6-5-7-12(8-11)16(18)19/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
UBSWXTVTUPXGBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)](/img/structure/B11819481.png)
![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)


![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)




![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)
